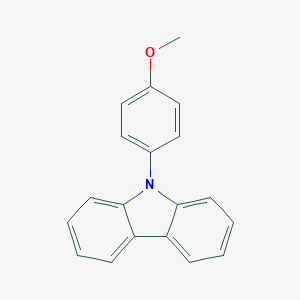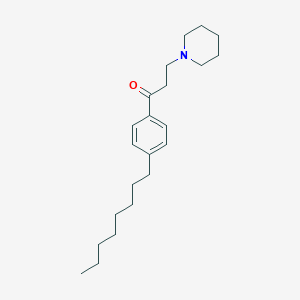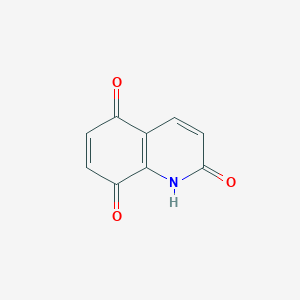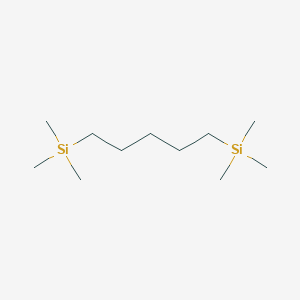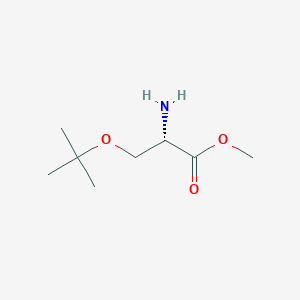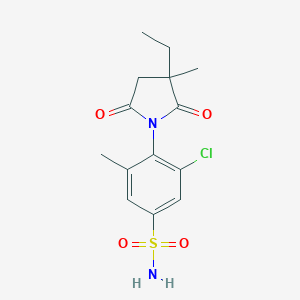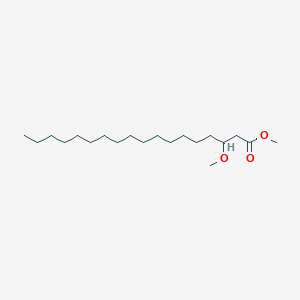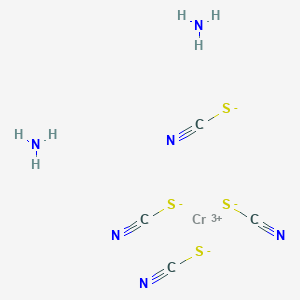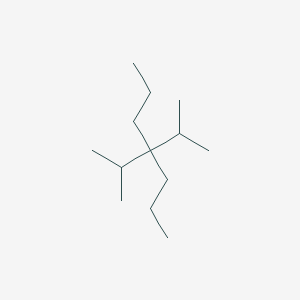
Sydnone, 3-benzyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sydnone, 3-benzyl- is a heterocyclic organic compound that has gained significant attention in scientific research due to its diverse chemical properties and potential applications. This compound is classified as a sydnone, which is a nitrogen-containing heterocyclic compound that has a unique structure and reactivity. Sydnone, 3-benzyl- has been synthesized using various methods and has been studied extensively for its biological and physiological effects.
Applications De Recherche Scientifique
Sydnone, 3-benzyl- has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, organic synthesis, and material science. This compound has been shown to have antibacterial, antifungal, and antiviral activities, making it a potential candidate for the development of new drugs. Sydnone, 3-benzyl- has also been studied for its use in organic synthesis, as it can be used as a versatile building block for the synthesis of various heterocyclic compounds. Moreover, sydnone, 3-benzyl- has been utilized in the development of new materials, such as polymers and sensors.
Mécanisme D'action
The mechanism of action of sydnone, 3-benzyl- is not fully understood, but it is believed to involve the formation of reactive intermediates that can interact with biological molecules. Sydnone, 3-benzyl- has been shown to undergo cycloaddition reactions with various nucleophiles, including amino acids, peptides, and proteins. These reactions can lead to the formation of adducts that can alter the biological activity of the target molecules.
Biochemical and Physiological Effects:
Sydnone, 3-benzyl- has been shown to have diverse biochemical and physiological effects. In vitro studies have demonstrated that sydnone, 3-benzyl- has antibacterial, antifungal, and antiviral activities against various pathogens. Moreover, sydnone, 3-benzyl- has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of new anticancer drugs. In vivo studies have shown that sydnone, 3-benzyl- can reduce inflammation and oxidative stress, suggesting its potential use in the treatment of various diseases, such as arthritis and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Sydnone, 3-benzyl- has several advantages for lab experiments, including its high purity, stability, and versatility. This compound can be easily synthesized using various methods and can be used as a building block for the synthesis of various heterocyclic compounds. However, sydnone, 3-benzyl- has some limitations for lab experiments, including its potential toxicity and reactivity. This compound can react with various nucleophiles, including biological molecules, which can affect the interpretation of experimental results.
Orientations Futures
Sydnone, 3-benzyl- has significant potential for future research directions. One potential direction is the development of new drugs based on the antibacterial, antifungal, and antiviral activities of sydnone, 3-benzyl-. Another direction is the synthesis of new heterocyclic compounds using sydnone, 3-benzyl- as a building block. Moreover, sydnone, 3-benzyl- can be utilized in the development of new materials, such as polymers and sensors. Furthermore, the mechanism of action of sydnone, 3-benzyl- needs to be further elucidated to understand its potential biological targets and applications.
Conclusion:
Sydnone, 3-benzyl- is a heterocyclic organic compound that has gained significant attention in scientific research due to its diverse chemical properties and potential applications. This compound can be synthesized using various methods and has been studied extensively for its biological and physiological effects. Sydnone, 3-benzyl- has significant potential for future research directions, including the development of new drugs, synthesis of new heterocyclic compounds, and utilization in the development of new materials.
Méthodes De Synthèse
Sydnone, 3-benzyl- can be synthesized by various methods, including the reaction of benzylamine with 2-cyanomethyl-3,5-dimethyl-4-nitropyridine, followed by reduction of the nitro group with iron powder. Another method involves the reaction of benzylamine with 3,5-dimethyl-4-nitropyridine N-oxide, followed by reduction with sodium borohydride. These methods have been optimized to produce high yields of sydnone, 3-benzyl- with high purity.
Propriétés
Numéro CAS |
16844-42-1 |
|---|---|
Formule moléculaire |
C9H9N2O2+ |
Poids moléculaire |
177.18 g/mol |
Nom IUPAC |
3-benzyl-2H-oxadiazol-3-ium-5-one |
InChI |
InChI=1S/C9H8N2O2/c12-9-7-11(10-13-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2/p+1 |
Clé InChI |
GUBQLELJVCXLMV-UHFFFAOYSA-O |
SMILES |
C1=CC=C(C=C1)C[N+]2=CC(=O)ON2 |
SMILES canonique |
C1=CC=C(C=C1)C[N+]2=CC(=O)ON2 |
Autres numéros CAS |
16844-42-1 |
Synonymes |
3-benzylsydnone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



